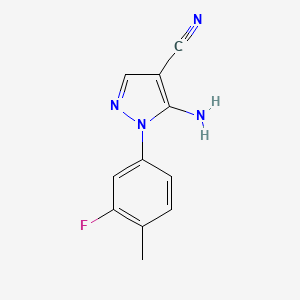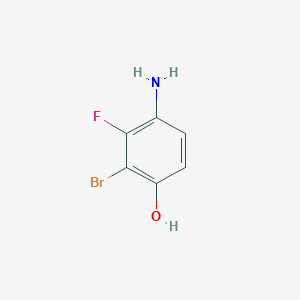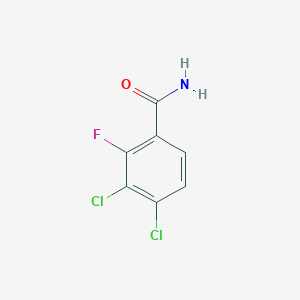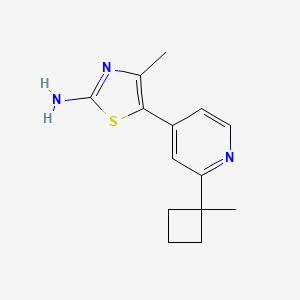
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
説明
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine, or 4-Methyl-5-2-1-methylcyclobutylpyridin-4-ylthiazol-2-amine, is a synthetic compound that is used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Synthesis and Pharmacological Study :
- A study by Dave et al. (2007) explored the synthesis of related compounds and their potential antimicrobial and antitubercular activities.
Structural Characterization :
- Böck et al. (2020) conducted a study focusing on the structural characterization of polymorphs and derivatives of this compound, which can have implications in crystallography and material science.
Antiviral Activity :
- Research by Attaby et al. (2006) explored the synthesis of derivatives and their potential antiviral activities, particularly against HSV1 and HAV-MBB.
Dynamic Tautomerism and Electronic Structure :
- A study by Bhatia et al. (2013) delved into the electronic structure and dynamic tautomerism of related compounds, which is crucial for understanding their chemical behavior.
Antimicrobial Activity :
- Abdelhamid et al. (2010) investigated the synthesis and antimicrobial activity of certain derivatives, contributing to the field of antimicrobial research.
Chemical Synthesis and Antibacterial Activity :
- Patel and Patel (2015) synthesized novel heterocyclic compounds related to this chemical and evaluated their antibacterial activity.
Dyeing and Solvatochromic Behavior :
- Modi and Patel (2013) conducted a study on novel bisheteroaryl bisazo dyes derived from similar compounds, exploring their dyeing behavior on fabrics.
Molecular and Electronic Structure Investigation :
- Özdemir et al. (2009) investigated the molecular and electronic structure of related compounds, which is significant for materials science and chemistry.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole compounds .
特性
IUPAC Name |
4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFVENODPUSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





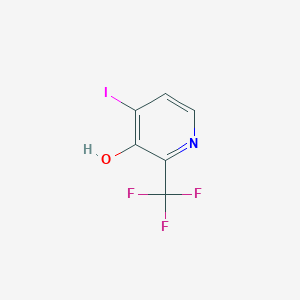



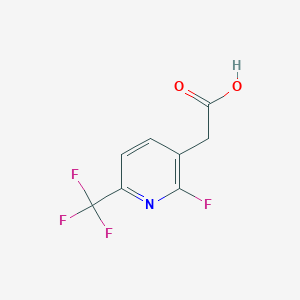
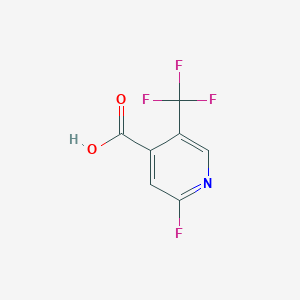
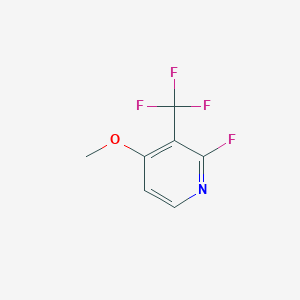

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
